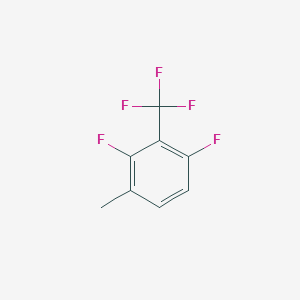

2,6-Difluoro-3-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLOUOMJKONEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1099597-62-2

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Difluoro-3-methylbenzotrifluoride, a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, physicochemical properties, and prospective applications, with a focus on the causal reasoning behind its utility in research and development.

Core Molecular Attributes

This compound is a substituted toluene derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a trifluoromethyl group attached to the benzene ring. This unique substitution pattern imparts a distinct set of electronic and steric properties that are highly sought after in the design of novel molecules.

| Property | Value | Source |

| CAS Number | 1099597-62-2 | [1] |

| Molecular Formula | C₈H₅F₅ | |

| Molecular Weight | 196.12 g/mol | |

| Physical Form | Solid | |

| SMILES | FC(F)(F)c1c(c(ccc1F)C)F | |

| InChI | 1S/C8H5F5/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 |

Strategic Importance in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a variety of pharmacokinetic and pharmacodynamic properties.[2][3][4][5][6] The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability, improve binding affinity, and enhance membrane permeability.[3][4][6] The additional fluorine atoms on the aromatic ring of this compound further modulate its electronic profile and lipophilicity, making it a valuable building block for creating new chemical entities with potentially improved therapeutic profiles.[2][5]

The strategic placement of the methyl and trifluoromethyl groups on the fluorinated benzene ring creates a scaffold that can be further functionalized to explore a wide range of biological targets. The presence of multiple fluorine atoms can also influence the pKa of adjacent functional groups, providing another tool for fine-tuning the properties of a lead compound.[5]

Proposed Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-Difluorobenzaldehyde from 2,6-Dichlorobenzaldehyde

This step utilizes a halogen exchange (Halex) reaction, a common method for introducing fluorine into aromatic rings.

-

To a stirred suspension of anhydrous potassium fluoride (2.0-3.0 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., sulfolane), add 2,6-dichlorobenzaldehyde (1.0 equivalent).[7]

-

Heat the reaction mixture to 140-160 °C under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2,6-difluorobenzaldehyde.[7]

Step 2: Synthesis of 2,6-Difluoro-3-methylbenzaldehyde

This step involves a directed ortho-metalation followed by methylation. The fluorine atoms direct the deprotonation to the adjacent position.

-

Dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 2,6-difluoro-3-methylbenzaldehyde.

Step 3: Synthesis of this compound

This final step involves the conversion of the aldehyde to the trifluoromethyl group using a deoxofluorinating agent.

-

In a fume hood, dissolve 2,6-difluoro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous dichloromethane in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reaction vessel.

-

Cool the solution to 0 °C.

-

Carefully add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxofluor) (1.5-2.0 equivalents) dropwise. Caution: DAST is toxic and reacts violently with water.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or ¹⁹F NMR.

-

Slowly and carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Spectroscopic Profile

¹H NMR (predicted)

-

Aromatic Protons (2H): A multiplet in the range of δ 6.8-7.2 ppm. The coupling to the adjacent fluorine atoms will result in a complex splitting pattern.

-

Methyl Protons (3H): A singlet or a narrow multiplet (due to coupling with the aromatic protons and fluorine) around δ 2.2-2.4 ppm.

¹³C NMR (predicted)

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will appear as doublets with large coupling constants (JC-F). The carbon bearing the trifluoromethyl group will appear as a quartet.

-

Trifluoromethyl Carbon: A quartet around δ 120-130 ppm with a large ¹JC-F coupling constant.

-

Methyl Carbon: A singlet around δ 14-16 ppm.

¹⁹F NMR (predicted)

-

Aromatic Fluorines (2F): A multiplet in the region of δ -110 to -130 ppm.

-

Trifluoromethyl Fluorines (3F): A singlet around δ -60 to -65 ppm.

Infrared (IR) Spectroscopy (predicted)

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: Strong absorptions in the range of 1100-1400 cm⁻¹

Mass Spectrometry (MS) (predicted)

-

Molecular Ion (M⁺): m/z = 196

-

Key Fragmentation Patterns: Loss of a fluorine atom (M-19), loss of a methyl group (M-15), and fragmentation of the trifluoromethyl group.

Safety and Handling

As with all fluorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data is not available, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or in contact with skin. It is classified as a combustible solid.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique substitution pattern offers a powerful tool for modulating the properties of target molecules. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications, grounded in established chemical principles. As the demand for advanced fluorinated intermediates continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of next-generation technologies.

References

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

- Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Molecular Structure, 1282, 135210.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Al-Masoudi, N. A., & Al-Salihen, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4758.

- Industrial production method for 2, 6-difluorobenzaldehyde. (2016).

- The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

- Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. (2015). Organic Letters, 17(15), 3774–3777.

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic scaffolds has become a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 2,6-Difluoro-3-methylbenzotrifluoride, a compound of interest for its potential as a building block in the design of novel therapeutics and advanced materials. As a Senior Application Scientist, my objective is to present not just the known data but to also provide expert insights into the predicted properties and reactivity of this molecule, grounded in the fundamental principles of physical organic chemistry and extensive experience with analogous fluorinated compounds. It is important to note that while this guide strives for technical accuracy, specific experimental data for this compound is not widely available in the public domain. Therefore, a significant portion of the data presented herein is based on established theoretical principles and comparative analysis with structurally related compounds.

Molecular Structure and Identification

This compound is a polysubstituted aromatic compound. The benzene ring is adorned with two fluorine atoms in the ortho positions relative to the trifluoromethyl group, and a methyl group in the meta position. This specific substitution pattern imparts a unique electronic and steric profile to the molecule.

| Identifier | Value |

| Molecular Formula | C₈H₅F₅ |

| Molecular Weight | 196.12 g/mol |

| SMILES | FC(F)(F)c1c(F)c(C)ccc1F |

| InChI | 1S/C8H5F5/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 |

| InChIKey | ZDLOUOMJKONEAP-UHFFFAOYSA-N |

| CAS Number | 1805649-38-9 |

Predicted Physicochemical Properties

Due to the absence of experimentally determined physical properties in publicly accessible literature, the following values are estimations based on data from structurally similar compounds such as benzotrifluoride and 2,6-difluorotoluene. These predictions serve as a guideline for handling and experimental design.

| Property | Predicted Value | Rationale/Comparative Data |

| Physical State | Solid | Stated by commercial suppliers.[1][2] |

| Melting Point | 35-45 °C | The melting point of benzotrifluoride is -29.05 °C[3] and the boiling point of 2,6-difluorotoluene is 112 °C.[4][5] The increased molecular weight and substitution on the ring would be expected to raise the melting point into the solid range at room temperature. |

| Boiling Point | ~150-160 °C | Benzotrifluoride has a boiling point of 102 °C.[3][6] The additional fluorine and methyl groups would increase the boiling point due to increased molecular weight and polarity. |

| Density | ~1.3-1.4 g/mL | The density of benzotrifluoride is approximately 1.19 g/mL,[6] and 2,6-difluorotoluene has a density of 1.129 g/mL. The presence of additional fluorine atoms would likely increase the density. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | Fluorinated aromatic compounds are generally soluble in a range of organic solvents but exhibit poor aqueous solubility.[7][8][9] |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will be complex due to the multiple fluorine-hydrogen and fluorine-carbon couplings.

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification |

| ~7.1-7.3 | Multiplet | Aromatic CH | The aromatic protons will be coupled to each other and to the adjacent fluorine atoms, resulting in a complex multiplet. |

| ~6.9-7.1 | Multiplet | Aromatic CH | Similar to the other aromatic proton, this signal will be a complex multiplet due to multiple couplings. |

| ~2.3 | Triplet or Doublet of Triplets | CH₃ | The methyl protons will be coupled to the ortho-fluorine atom, likely resulting in a triplet or a more complex splitting pattern. |

The ¹³C NMR spectrum will be characterized by significant C-F couplings.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification |

| ~160 | Doublet of Doublets | C-F | Carbon atoms directly attached to fluorine will appear at a low field and show a large one-bond C-F coupling constant. |

| ~130 | Quartet | C-CF₃ | The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. |

| ~125 | Multiplet | Aromatic CH | Aromatic carbons will exhibit smaller C-F couplings. |

| ~115 | Multiplet | Aromatic CH | Aromatic carbons will exhibit smaller C-F couplings. |

| ~124 | Quartet (small J) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a very large C-F coupling constant. |

| ~15 | Multiplet | CH₃ | The methyl carbon will show coupling to the adjacent fluorine atom. |

The ¹⁹F NMR spectrum is expected to show two distinct signals for the aromatic fluorines and one for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification |

| ~ -60 to -65 | Singlet | CF₃ | The trifluoromethyl group typically appears in this region as a singlet, assuming no significant coupling to other nuclei. |

| ~ -110 to -120 | Multiplet | Aromatic F | The chemical shifts of aromatic fluorines are influenced by the other substituents on the ring. |

| ~ -115 to -125 | Multiplet | Aromatic F | The two aromatic fluorines are not equivalent and will have slightly different chemical shifts and will show coupling to each other and to the aromatic protons. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the C-F, C-H, and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1100 | Strong | C-F Stretch (CF₃ and Ar-F) |

| 900-650 | Medium-Strong | Aromatic C-H Bend |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the aromatic ring and the presence of the trifluoromethyl group.

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 177 | [M - F]⁺ |

| 127 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to this compound would likely start from a commercially available substituted aniline, such as 2,6-difluoro-3-methylaniline. The synthesis could proceed via a Sandmeyer-type reaction.

Sources

- 1. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzotrifluoride [drugfuture.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-Difluorotoluene | 443-84-5 [chemicalbook.com]

- 6. Benzotrifluoride CAS#: 98-08-8 [m.chemicalbook.com]

- 7. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,6-Difluoro-3-methylbenzotrifluoride

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of 2,6-Difluoro-3-methylbenzotrifluoride (CAS No. 202983-05-9), a unique fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] While detailed experimental data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and spectroscopic data from analogous structures to predict its molecular properties. We will explore its anticipated structural characteristics, propose robust protocols for its spectroscopic characterization, outline logical synthetic pathways, and discuss its potential reactivity and utility in drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related polysubstituted benzotrifluorides.

Introduction: The Strategic Role of Fluorinated Benzotrifluorides

The benzotrifluoride moiety is a cornerstone in modern medicinal chemistry, primarily due to the unique properties imparted by the trifluoromethyl (-CF3) group.[5] This group is a powerful pharmacophore known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates.[5] The introduction of additional fluorine atoms onto the aromatic ring, as seen in this compound, further modulates the electronic and steric properties of the molecule. This strategic placement of fluorine can influence conformation, pKa, and dipole moment, offering a sophisticated tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide will delve into the specific structural nuances of this compound, providing a predictive framework for its exploitation in research and development.

Predicted Molecular Structure and Physicochemical Properties

Based on available data for this compound, we can summarize its basic properties and predict others based on its constituent functional groups.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C8H5F5 | [2][3] |

| Molecular Weight | 196.12 g/mol | [2][3] |

| Physical Form | Solid | [2][3] |

| CAS Number | 202983-05-9 | [1] |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Based on the properties of benzotrifluoride and its derivatives.[5] |

| Predicted Reactivity | The trifluoromethyl group is generally stable to many reaction conditions but can be sensitive to strong Lewis acids. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the substituents playing a key role. | Based on the known reactivity of benzotrifluorides.[5] |

Proposed Spectroscopic Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular skeleton.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The aromatic region is expected to show two coupled doublets or a more complex pattern due to F-H coupling. The methyl group will appear as a singlet, potentially showing a small long-range coupling to the adjacent fluorine.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum will be characterized by multiple C-F couplings of varying magnitudes, which can be used to assign the fluorinated carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show two distinct signals for the two aromatic fluorine atoms and a singlet for the -CF₃ group. The chemical shifts and coupling constants will be diagnostic.

-

2D NMR (COSY, HSQC, HMBC): If necessary, 2D NMR experiments can be performed to definitively assign all proton and carbon signals and to confirm through-bond correlations.

Predicted NMR Spectral Features:

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity and Coupling Constants (J) | Assignment |

| ¹H | 7.0 - 7.5 | Doublet of doublets or multiplet | Aromatic CH |

| 2.2 - 2.5 | Singlet or narrow multiplet | -CH₃ | |

| ¹³C | 155 - 165 | Doublet (¹JCF ≈ 240-260 Hz) | C-F (aromatic) |

| 120 - 140 | Quartet (¹JCF ≈ 270-280 Hz) | -CF₃ | |

| 110 - 130 | Various multiplets due to C-F coupling | Aromatic C-H and C-C | |

| 15 - 25 | Singlet or quartet (small J) | -CH₃ | |

| ¹⁹F | -110 to -130 | Multiplet | Aromatic F |

| -60 to -65 | Singlet | -CF₃ |

Note: Chemical shifts are highly dependent on the solvent and reference standard used.

Infrared (IR) Spectroscopy

IR spectroscopy will be useful for identifying the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is ideal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2980-2850 | Weak | Aliphatic C-H Stretch |

| 1620-1580 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1150 | Strong | C-F Stretch (-CF₃) |

| 1250-1000 | Strong | C-F Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

Experimental Protocol:

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 196.

-

Fragmentation: Loss of F, CF₃, and other characteristic fragments of substituted benzenes.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several logical routes, leveraging known transformations in aromatic chemistry.

Pathway A: Fluorination of a Pre-functionalized Aromatic Ring

This is a common strategy for the synthesis of fluorinated aromatics.

Causality and Rationale: Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The trifluoromethyl group is a known, albeit weak, ortho-directing group. The methyl group also provides some directing influence. By using a strong base like n-butyllithium in the presence of a chelating agent like TMEDA, it may be possible to selectively deprotonate the positions ortho to the trifluoromethyl group. Subsequent quenching with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), would introduce the fluorine atoms. This pathway offers a more convergent approach but may suffer from regioselectivity issues.

Potential Reactivity and Applications in Drug Discovery

The unique substitution pattern of this compound suggests several avenues for its application, particularly in the synthesis of novel pharmaceutical agents.

-

Scaffold for Bioactive Molecules: The aromatic ring can be further functionalized through electrophilic or nucleophilic aromatic substitution, or through metal-catalyzed cross-coupling reactions at the C-H bonds, to build more complex molecular architectures.

-

Modulation of Physicochemical Properties: The presence of five fluorine atoms will significantly impact the lipophilicity and electrostatic potential of the molecule. This makes it an attractive building block for tuning the properties of a lead compound to improve its ADME (absorption, distribution, metabolism, and excretion) profile.

-

Conformational Control: The steric bulk of the ortho-fluorine and methyl groups can restrict the rotation of the trifluoromethyl group and influence the overall conformation of molecules derived from this scaffold. This can be exploited to lock a bioactive molecule into a desired conformation for optimal target binding.

Conclusion

This compound is a promising, yet underexplored, building block for chemical synthesis. While direct experimental data is sparse, this guide has provided a robust predictive framework for its molecular structure and spectroscopic properties. The proposed synthetic pathways offer logical and experimentally feasible routes to access this compound. Its unique electronic and steric features make it a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. Further experimental investigation into the synthesis, reactivity, and biological applications of this molecule is highly warranted.

References

-

ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylbenzotrifluoride is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. The unique substitution pattern of two fluorine atoms flanking a methyl group, along with a trifluoromethyl group, imparts distinct electronic and conformational properties to molecules incorporating this scaffold. This guide provides a comprehensive overview of a plausible synthetic pathway to this compound, starting from the readily available precursor, 3-methylbenzotrifluoride. The proposed route involves a multi-step sequence encompassing nitration, reduction, and a double diazotization-fluorination reaction. This document furnishes a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to enable the successful synthesis of this valuable building block.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] The high electronegativity and small van der Waals radius of fluorine can modulate acidity, basicity, lipophilicity, and metabolic stability. Trifluoromethylated aromatic compounds, in particular, are prevalent motifs in a wide array of commercial drugs and agrochemicals due to the strong electron-withdrawing nature of the -CF3 group.[2] The target molecule, this compound, combines the features of both difluorination and trifluoromethylation, making it a highly attractive synthon for the design of novel bioactive compounds. This guide delineates a rational and experimentally grounded synthetic strategy for its preparation.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically approached through a four-step sequence starting from 3-methylbenzotrifluoride. This pathway, illustrated below, leverages well-established chemical transformations, including electrophilic aromatic nitration, reduction of nitro groups, and the Balz-Schiemann reaction for the introduction of fluorine.

Figure 1: Proposed synthesis route for this compound.

Step 1: Dinitration of 3-Methylbenzotrifluoride

Causality Behind Experimental Choices: The initial step involves the introduction of two nitro groups onto the aromatic ring of 3-methylbenzotrifluoride. The trifluoromethyl group is a strong deactivating and meta-directing group, while the methyl group is an activating and ortho-, para-directing group. The combined directing effects of these two substituents will favor nitration at the positions ortho to the methyl group and meta to the trifluoromethyl group, which are positions 2 and 6. A second nitration will then occur at the remaining activated ortho position. A mixture of fuming nitric acid and sulfuric acid is a potent nitrating agent capable of overcoming the deactivation by the trifluoromethyl group to achieve dinitration.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-methylbenzotrifluoride. Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred 3-methylbenzotrifluoride, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 2,6-dinitro-3-methylbenzotrifluoride is then collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired 2,6-dinitro-3-methylbenzotrifluoride.

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Methylbenzotrifluoride | [2] |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [3] |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) | [4] |

| Reaction Time | Several hours | [4] |

| Work-up | Quenching on ice, filtration | [4] |

| Purification | Recrystallization | [5] |

Table 1: Key parameters for the dinitration of 3-methylbenzotrifluoride.

Step 2: Reduction of 2,6-Dinitro-3-methylbenzotrifluoride

Causality Behind Experimental Choices: The reduction of the two nitro groups to amino groups is a critical step to enable the subsequent introduction of fluorine via the Balz-Schiemann reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, typically proceeding with high yield and selectivity. The reaction is carried out under a hydrogen atmosphere, and the catalyst facilitates the reduction of the nitro groups to primary amines.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2,6-dinitro-3-methylbenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.

-

Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude 2,6-diamino-3-methylbenzotrifluoride. This product may be used in the next step without further purification or can be purified by recrystallization if necessary.

| Parameter | Value/Condition | Reference |

| Starting Material | 2,6-Dinitro-3-methylbenzotrifluoride | - |

| Reagent | Hydrogen Gas | [4] |

| Catalyst | 10% Palladium on Carbon | [4] |

| Solvent | Ethanol or Ethyl Acetate | [4] |

| Pressure | 1-4 atm | [4] |

| Temperature | Room Temperature | [4] |

Table 2: Key parameters for the reduction of 2,6-dinitro-3-methylbenzotrifluoride.

Step 3: Double Balz-Schiemann Reaction

Causality Behind Experimental Choices: The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate.[6][7] In this final step, both primary amino groups of 2,6-diamino-3-methylbenzotrifluoride are converted to diazonium tetrafluoroborates, which upon thermal decomposition, yield the desired difluorinated product. The use of fluoroboric acid (HBF4) is crucial for the formation of the relatively stable and isolable diazonium tetrafluoroborate salt. Subsequent heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, with the concurrent formation of the aryl-fluorine bond. The feasibility of a double diazotization has been demonstrated in continuous-flow systems for the synthesis of difluorobenzenes.[1][8]

Experimental Protocol:

-

Diazotization:

-

Dissolve 2,6-diamino-3-methylbenzotrifluoride in an aqueous solution of fluoroboric acid (HBF4) at a low temperature (0-5 °C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

-

Isolation of the Diazonium Salt:

-

The resulting diazonium tetrafluoroborate salt often precipitates from the reaction mixture.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a cold, low-boiling organic solvent like diethyl ether to aid in drying.

-

-

Thermal Decomposition:

-

Carefully heat the dried diazonium tetrafluoroborate salt in an inert, high-boiling solvent or neat (with extreme caution due to the potential for explosion).

-

The decomposition is typically carried out at a temperature that allows for a controlled evolution of nitrogen gas.

-

-

Work-up and Purification:

-

After the decomposition is complete, the reaction mixture is cooled.

-

The desired this compound can be isolated by distillation or extraction followed by chromatographic purification.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 2,6-Diamino-3-methylbenzotrifluoride | - |

| Reagents | Sodium Nitrite (NaNO2), Fluoroboric Acid (HBF4) | [6][7] |

| Diazotization Temp. | 0-5 °C | [7] |

| Decomposition | Thermal (Heating) | [6] |

| Product Isolation | Distillation or Chromatography | - |

Table 3: Key parameters for the double Balz-Schiemann reaction.

Conclusion

The synthesis of this compound, a molecule with high potential in medicinal and agricultural chemistry, can be achieved through a logical and feasible multi-step synthetic sequence. The proposed pathway, commencing with the dinitration of 3-methylbenzotrifluoride, followed by reduction and a double Balz-Schiemann reaction, relies on well-understood and robust chemical transformations. While this guide provides a detailed framework, researchers should be mindful of the potentially hazardous nature of some of the reagents and intermediates involved, particularly the nitrating agents and the diazonium salts. Careful execution of the experimental procedures with appropriate safety precautions is paramount for the successful and safe synthesis of this important fluorinated building block.

References

- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Google.

-

Balz–Schiemann reaction. (2023, December 1). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen Overseas. Retrieved January 19, 2026, from [Link]

- US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride. (1995, September 12). Google Patents.

- US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds. (1973, April 10). Google Patents.

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988, December 15). Google Patents.

- Liu, J., Wang, D., Su, W., et al. (2020). Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction. Journal of Flow Chemistry, 10(4), 631-638.

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1 [smolecule.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzotrifluoride is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to a trifluoromethyl group and adjacent to a methyl group, imparts distinct electronic and conformational properties. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, guiding decisions on reaction conditions, purification methods, formulation, and safety protocols.

This technical guide provides a comprehensive overview of the known physical properties of this compound. It also addresses the current gaps in publicly available data and offers expert insights into the expected properties based on structure-activity relationships, alongside standardized experimental protocols for their determination.

Molecular Structure and Identification

The structural representation of this compound is crucial for understanding its chemical behavior and physical characteristics.

Figure 1: 2D Chemical Structure of this compound.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₅ | |

| Molecular Weight | 196.12 g/mol | |

| Physical Form | Solid | |

| CAS Number | 1099597-62-2 | |

| MDL Number | MFCD11226679 |

Gaps in Experimental Data and Expert Analysis

As of the latest literature review, specific experimental data for several key physical properties of this compound, including melting point, boiling point, density, and solubility, are not publicly available. Chemical suppliers like Sigma-Aldrich explicitly state that analytical data for this compound is not collected, indicating its status as a specialized research chemical[1][2]. In the absence of experimental values, an expert analysis based on structural analogy can provide valuable estimations.

Expected Trends:

-

Melting and Boiling Points: The presence of multiple fluorine atoms and a trifluoromethyl group significantly increases the molecular weight and intermolecular forces (dipole-dipole interactions) compared to toluene. Therefore, both the melting and boiling points of this compound are expected to be considerably higher than those of toluene (Melting Point: -95 °C, Boiling Point: 111 °C). The solid-state at room temperature further supports a relatively high melting point.

-

Density: The high atomic mass of fluorine suggests that the density of this compound will be significantly greater than 1 g/mL. For comparison, the density of the related compound 2,3-Difluorobenzotrifluoride is reported as 1.386 g/cm³[3].

-

Solubility: The high degree of fluorination will likely render the molecule hydrophobic. Therefore, its solubility in water is expected to be very low. It is anticipated to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Experimental Protocols for Property Determination

For researchers requiring precise physical property data, the following standard experimental methodologies are recommended.

1. Melting Point Determination:

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.

-

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

The experiment should be repeated to ensure reproducibility.

-

2. Boiling Point Determination:

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Methodology (Distillation):

-

A sample of the compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation apparatus.

-

The flask is heated gently.

-

The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

3. Density Determination:

-

Principle: Density is the mass per unit volume of a substance.

-

Methodology (Pycnometer):

-

The weight of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the sample (if liquid, by melting the solid) and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

The density of the sample can be calculated using the weights and the known density of the reference liquid.

-

4. Solubility Determination:

-

Principle: Solubility is the maximum amount of a solute that can dissolve in a known amount of solvent at a specific temperature.

-

Methodology (Visual Method):

-

A known mass of this compound is added to a known volume of the solvent in a test tube.

-

The mixture is agitated (e.g., by vortexing or sonication) at a constant temperature.

-

The process is repeated with increasing amounts of the solute until no more solid dissolves, and a saturated solution is formed.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/L or mol/L).

-

Sources

2,6-Difluoro-3-methylbenzotrifluoride safety data sheet

An In-depth Technical Guide to the Safe Handling of 2,6-Difluoro-3-methylbenzotrifluoride

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel compounds for which comprehensive safety data is not yet established. This compound (C₈H₅F₅, MW: 196.12) is one such compound. While a specific, verified Safety Data Sheet (SDS) from a regulatory body is not widely available, a robust safety protocol can be developed through expert analysis of its chemical structure and data from close structural analogs.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a deeper, mechanistic understanding of the potential hazards associated with this compound. Our core directive is to equip you with the scientific rationale to handle this and similar research chemicals with the highest degree of safety, ensuring a self-validating system of laboratory practice.

Structural Deconstruction and Inferred Hazard Profile

The key to understanding the safety profile of this compound lies in its constituent parts: the benzotrifluoride core, two fluorine substituents, and a methyl group.

-

Benzotrifluoride Core : This moiety is the primary determinant of the compound's physical and toxicological properties. Benzotrifluoride itself is a colorless liquid known for its aromatic odor and, critically, its flammability.[1] Its derivatives often exhibit similar characteristics.

-

Fluorine Atoms : The presence of five fluorine atoms (-CF₃ and two Ar-F) is significant. Upon combustion or thermal decomposition, highly toxic and corrosive hydrogen fluoride (HF) gas can be generated.[2][3] Skin exposure to related compounds requires special first aid consideration due to the potential for fluoride ion absorption, which can cause delayed and severe tissue damage.[4]

-

Physical State Discrepancy : It is crucial to note a discrepancy in available data. While many benzotrifluoride derivatives are flammable liquids[5][6], the primary supplier of this compound lists it as a solid. This may be due to the specific substitution pattern affecting the crystal lattice energy. The end-user must verify the physical state of their specific batch upon receipt. This guide will address safety protocols for both a combustible solid and a flammable liquid scenario.

Predicted GHS Classification

Based on an analysis of structural analogs like 2,3-Difluorobenzotrifluoride, 2,6-Difluorobenzamide, and generic Benzotrifluoride, a conservative and scientifically sound GHS classification is synthesized below.[2][5][6]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids or Combustible Solids | Category 2 / - | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects |

GHS Label Elements Visualization

The following diagram illustrates the essential GHS label elements that should be associated with this compound based on our inferred hazard profile.

Caption: Predicted GHS Label for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle for handling this compound is containment and avoidance of all contact . The causality behind these stringent controls is the compound's multiple routes of toxicity and the special hazards of organofluorine compounds.

Engineering Controls

-

Chemical Fume Hood : All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2] This is non-negotiable and serves to control exposure via inhalation of vapors or dust.

-

Ventilation : The laboratory should have adequate general ventilation to dilute fugitive emissions. Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute).

-

Proximity to Safety Equipment : Workstations must be in immediate proximity to an emergency eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a checklist but a reasoned response to the specific hazards.

Caption: Logic diagram for selecting appropriate PPE.

-

Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2] For extensive work, consider double-gloving.

-

Eye and Face Protection : Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[2] Due to the risk of serious eye irritation, a face shield must be worn over the goggles during any transfer of liquids or procedures with a high splash potential.[3]

-

Skin and Body Protection : A flame-resistant lab coat should be worn and kept buttoned. Do not wear shorts or open-toed shoes.[6]

Handling, Storage, and Disposal Protocols

Safe Handling

-

Grounding : If the material is a flammable liquid, ground and bond containers during transfer to prevent static discharge.[5]

-

Inert Atmosphere : For long-term storage or reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential formation of explosive peroxides, although this is a lower risk for this class of compound.

-

Hygiene : Wash hands thoroughly after handling and before breaks or leaving the lab.[2]

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7] The storage location should be away from heat, sparks, open flames, and strong oxidizing agents, strong acids, and strong bases.[3][5] If it is a flammable liquid, it must be stored in a designated flammable materials storage cabinet.

Waste Disposal

Disposal must be in accordance with all local, state, and federal regulations.

-

Product : Dispose of as hazardous waste. This may involve incineration at a licensed chemical destruction plant with flue gas scrubbing to handle the hydrogen fluoride produced.[6]

-

Contaminated Packaging : Containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6]

Emergency Procedures: A Validating System

Rapid and correct response in an emergency is critical. All personnel using this compound must be familiar with these procedures.

First Aid Measures

The immediate response aims to minimize exposure and seek professional medical help. Always provide the attending physician with the safety data information.[2]

-

Inhalation : Remove the victim to fresh air immediately.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Due to the fluorine content, a delayed onset of irritation is possible. If irritation persists, or for any significant exposure, after initial washing, applying a 2.5% calcium gluconate gel is a recommended precaution to bind fluoride ions.[4] Seek immediate medical attention.[7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[5] Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][3] For small fires, these agents are effective. Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[7]

-

Specific Hazards : The compound is combustible/flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][8] During a fire, highly toxic and irritating gases will be generated, including carbon oxides (CO, CO₂), and, critically, hydrogen fluoride (HF).[2][3]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]

Accidental Release Measures Workflow

A systematic approach is required to safely manage a spill.

Caption: Step-by-step workflow for accidental release response.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ITRC. (2023, July 17). 3 Firefighting Foams - PFAS. Retrieved from [Link]

-

ITRC. (2023, July 17). 3 Firefighting Foams. PFAS Technical and Regulatory Guidance Document. Retrieved from [Link]

-

Honeywell. (n.d.). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Retrieved from [Link]

Sources

- 1. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. drs.illinois.edu [drs.illinois.edu]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

solubility of 2,6-Difluoro-3-methylbenzotrifluoride in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Difluoro-3-methylbenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₈H₅F₅, MW: 196.12). While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles that govern its solubility, predicts its behavior in various organic solvents based on its molecular structure, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical properties for applications in chemical synthesis, process development, and formulation.

Introduction and Molecular Profile

This compound is an aromatic organic compound characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a trifluoromethyl group. Its chemical structure suggests its utility as a versatile building block in medicinal chemistry and materials science, where the unique electronic properties of fluorine and trifluoromethyl groups are highly valued.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvent for chemical reactions, impacts purification strategies such as recrystallization, and is a fundamental parameter in formulation and analytical method development. This guide provides the theoretical framework and practical methodology to empower researchers to confidently work with this compound.

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[1] To predict the solubility of this compound, we must first analyze its molecular structure and polarity.

Molecular Structure Analysis:

-

Aromatic Ring: The core benzene ring is non-polar and hydrophobic.

-

Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group and is highly lipophilic and hydrophobic. Its presence significantly decreases polarity.

-

Fluoro Groups (-F): While the C-F bond is polar, the symmetrical placement of multiple fluorine atoms and their electron-withdrawing nature contribute to an overall low molecular polarity.

-

Methyl Group (-CH₃): This is a non-polar, alkyl group.

Prediction: Given the predominance of non-polar and hydrophobic groups (aromatic ring, -CH₃, -CF₃) and the absence of any significant hydrogen-bond-donating or accepting groups, this compound is predicted to be a non-polar, lipophilic solid .

Therefore, its solubility is expected to be:

-

High in non-polar solvents (e.g., hexane, toluene, cyclohexane) and solvents of low polarity (e.g., diethyl ether, dichloromethane).[1][4]

-

Moderate to Low in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran).

-

Very Low to Insoluble in polar protic solvents (e.g., ethanol, methanol, and especially water).[1]

The relationship between the predicted solubility and solvent polarity is visualized below.

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, the thermodynamic solubility must be determined experimentally. The "shake-flask" method is the gold standard for this purpose due to its reliability and direct measurement of a saturated system at equilibrium. This protocol is adapted from established guidelines, such as those from the OECD.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. The key is to ensure enough solid is present that some remains undissolved at the end of the experiment.[5][6]

-

Add a precise volume of the chosen organic solvent to each vial. Prepare at least three replicates for each solvent.

-

Include a control vial with only the solvent to be used as an analytical blank.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C).[7]

-

Agitate the samples continuously. The time required to reach equilibrium can vary significantly but should be determined empirically. A minimum of 24 hours is a common starting point, with some systems requiring 48-72 hours.[7][8] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer increases.[7]

-

-

Phase Separation:

-

Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed in the incubator for several hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no solid particulates are transferred, use a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step is critical for accuracy. Alternatively, the samples can be centrifuged at the test temperature to pellet the excess solid before taking the supernatant.[9]

-

-

Quantification:

-

Immediately dilute the filtered supernatant with fresh solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Prepare a calibration curve using standards of this compound of known concentrations in the same solvent.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

-

Experimental Workflow Diagram

Caption: Shake-Flask method for thermodynamic solubility.

Data Presentation and Interpretation

The experimentally determined solubility values should be summarized in a table for clarity and easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Hypothetical Data for Illustration)

| Solvent Category | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Non-Polar | n-Hexane | 0.1 | High | [Insert Experimental Data] |

| Toluene | 2.4 | High | [Insert Experimental Data] | |

| Low Polarity | Dichloromethane (DCM) | 3.1 | High | [Insert Experimental Data] |

| Tetrahydrofuran (THF) | 4.0 | Moderate-High | [Insert Experimental Data] | |

| Polar Aprotic | Acetone | 5.1 | Moderate | [Insert Experimental Data] |

| Acetonitrile (ACN) | 5.8 | Low | [Insert Experimental Data] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | [Insert Experimental Data] | |

| Polar Protic | Ethanol | 4.3 | Very Low | [Insert Experimental Data] |

| Methanol | 5.1 | Very Low | [Insert Experimental Data] |

Note: Polarity index values are relative and can vary slightly between sources.[10][11][12][13][14] The experimental data fields are to be populated by the researcher.

Interpretation and Application: High solubility in solvents like toluene or DCM would make them excellent choices for reaction media. For purification by recrystallization, an ideal solvent system would be one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A solvent pair, such as Toluene/Hexane, might also be effective. The low predicted solubility in acetonitrile and alcohols suggests they could be used as anti-solvents for precipitation.

Conclusion

This compound is a non-polar compound, and its solubility is predicted to be highest in non-polar and low-polarity organic solvents. While published quantitative data is scarce, this guide provides the essential theoretical background and a robust, step-by-step experimental protocol based on the industry-standard shake-flask method to enable researchers to accurately determine its solubility profile. This critical data will facilitate informed solvent selection for synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

-

Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: Principles of Solubility in Organic Chemistry with Nadia Korovina Source: YouTube URL: [Link]

-

Title: Polarity of Solvents Source: n/a URL: [Link]

-

Title: Solvent Polarities Source: n/a URL: [Link]

-

Title: Solvent Polarity and Miscibility Chart Source: Scribd URL: [Link]

-

Title: Solubility testing in accordance with the OECD 105 Source: FILAB URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Reagents & Solvents: Solvents and Polarity Source: University of Rochester, Department of Chemistry URL: [Link]

-

Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

-

Title: OECD GUIDELINES FOR TESTING CHEMICALS Source: Pure (Tampere University Research) URL: [Link]

-

Title: Polarities of Solvents Source: Shodex URL: [Link]

-

Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS (No. 105) Source: OECD URL: [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

- 9. filab.fr [filab.fr]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 12. scribd.com [scribd.com]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. shodex.com [shodex.com]

A Guide to the Structural Elucidation of 2,6-Difluoro-3-methylbenzotrifluoride: A Predictive Spectroscopic Analysis

Abstract: This technical guide provides an in-depth, predictive analysis of the spectral data for 2,6-Difluoro-3-methylbenzotrifluoride (C₈H₅F₅), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public, experimentally-verified spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast and interpret its characteristic spectral signatures. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural verification of highly fluorinated aromatic compounds. We will explore the causal relationships between molecular structure and spectral output, detail self-validating experimental protocols for data acquisition, and provide a comprehensive interpretive analysis.

Introduction: The Challenge of Characterizing Complex Fluorinated Aromatics

Fluorine-containing organic compounds are of immense importance in modern chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique electronic properties of fluorine—high electronegativity and a small van der Waals radius—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of a poly-fluorinated building block, presenting a unique analytical challenge. Its structure contains three distinct fluorine environments (two ortho-aromatic fluorines and a trifluoromethyl group), which induce complex spin-spin couplings and distinctive spectroscopic signals.

Accurate structural confirmation is paramount for its use in synthesis and development. While commercial suppliers like Sigma-Aldrich provide this chemical, they do not offer collected analytical data.[2] This guide, therefore, serves as a predictive blueprint, applying first principles to construct the expected ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra. This approach not only provides a benchmark for researchers who synthesize or use this compound but also serves as an educational tool for interpreting the complex spectra of related molecules.

Predicted Spectroscopic Data & Interpretation

A molecule's spectrum is its unique fingerprint. For this compound, each spectroscopic technique provides complementary pieces of a structural puzzle. The following sections detail the predicted data and provide an expert interpretation grounded in established theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive probe.[1][3][4]

Caption: Predicted EI-MS fragmentation pathway.

Interpretation: The molecular ion peak at m/z 196 should be clearly visible, confirming the molecular weight of 196.12 g/mol . The most likely initial fragmentation events involve the cleavage of a C-F bond. The loss of a fluorine radical (F•, mass 19) to give a fragment at m/z 177 is highly probable. A more significant fragmentation would be the loss of the trifluoromethyl radical (•CF₃, mass 69), which is a relatively stable radical, leading to a prominent peak at m/z 127. [5][6]This fragment would likely be the base peak in the spectrum.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.

Sample Preparation

-

Compound Integrity: Confirm the purity of this compound via Gas Chromatography (GC) prior to spectroscopic analysis. The compound is a solid at room temperature. 2. NMR Sample: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR Sample: Prepare a KBr pellet by grinding ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk. Alternatively, for a solution spectrum, dissolve a small amount of the compound in chloroform and analyze in a suitable liquid cell.

-

MS Sample: For GC-MS analysis, prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Instrumentation & Data Acquisition

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

Spectral Width: -10 to 220 ppm.

-

-

¹⁹F NMR:

-

Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2 seconds, and 64 scans.

-

Reference the spectrum externally to a CFCl₃ standard at 0.0 ppm. [7]* Data Processing: Apply an exponential line broadening factor of 0.3 Hz to the Free Induction Decays (FIDs) before Fourier transformation. Phase and baseline correct all spectra manually.

-

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 32 scans for a high signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment (or pure KBr pellet) immediately prior to the sample scan.

-

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

-

-

MS Parameters:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By applying fundamental principles, we have constructed a detailed forecast of the key features expected in its ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra. The complex splitting patterns in the NMR spectra, driven by extensive H-F, C-F, and F-F couplings, are the most definitive characteristics for structural confirmation. The strong C-F vibrations in the IR spectrum and the characteristic fragmentation pattern in the mass spectrum, particularly the loss of a •CF₃ radical, provide crucial complementary evidence. The detailed protocols provided herein establish a robust methodology for any researcher to acquire high-quality data and validate it against these expert predictions, ensuring confidence in the identity and purity of this valuable chemical intermediate.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry.

- NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.

- 12.7: Interpreting Infrared Spectra. (2024). Chemistry LibreTexts.

- 15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation.

-

Richards, R. E., & Schaefer, T. (1958). NUCLEAR RESONANCE SPECTRA OF SOME FLUORINE DERIVATIVES OF TOLUENE AND BENZOTRI-FLUORIDE. Transactions of the Faraday Society. OSTI.GOV. Retrieved from [Link]

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Narasimham, N. A., Nielsen, J. R., & Theimer, R. (1957). Vibrational spectra of fluorinated aromatics. XIII. Benzotrifluoride.The Journal of Chemical Physics, 27(3), 740-745.

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes.

- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. (2025). Environmental Science & Technology. ACS Publications.

- Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube.